
5-bromo-7-iodo-2,3-dihydro-1-benzofuran
Übersicht
Beschreibung
5-bromo-7-iodo-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H6BrIO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of both bromine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.
Wirkmechanismus
Target of Action
5-Bromo-7-Iodo-2,3-dihydrobenzofuran is an organic building block that can be used in the synthesis of Darifenacin , a drug used to treat urinary incontinence
Mode of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Benzofuran compounds are known to affect various biological and pharmacological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . The specific effects of this compound would depend on its biological activity and the nature of its interaction with its targets.
Biochemische Analyse
Biochemical Properties
5-Bromo-7-Iodo-2,3-dihydrobenzofuran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran to the active sites of these enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within cells .
Cellular Effects
The effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 5-Bromo-7-Iodo-2,3-dihydrobenzofuran has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. This can lead to changes in cell survival, proliferation, and differentiation. Additionally, it may impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This can lead to the activation or inhibition of downstream enzymes, ultimately resulting in changes in cellular function. Additionally, it may directly interact with DNA or transcription factors, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, toxic or adverse effects may be observed. These can include cellular damage, disruption of normal metabolic processes, and induction of apoptosis. Threshold effects have been noted, where a specific dosage range leads to a significant change in the observed effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
5-Bromo-7-Iodo-2,3-dihydrobenzofuran is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites within cells, potentially impacting overall cellular function and health .
Transport and Distribution
The transport and distribution of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and may bind to certain proteins that facilitate its distribution within the cell. Its localization and accumulation in specific cellular compartments can influence its activity and function. For example, accumulation in the mitochondria may affect cellular energy production, while distribution to the nucleus can impact gene expression .
Subcellular Localization
The subcellular localization of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be targeted to the lysosomes, where it can influence cellular degradation processes. Understanding the subcellular localization of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran typically involves the bromination and iodination of 2,3-dihydrobenzofuran. One common method includes the following steps:
Bromination: 2,3-dihydrobenzofuran is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-7-iodo-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzofuran derivatives, including 5-bromo-7-iodo-2,3-dihydro-1-benzofuran, have shown promising antimicrobial properties. Research indicates that modifications to the benzofuran structure can enhance antibacterial activity against various pathogens. For instance, specific substituents at different positions on the benzofuran ring have been linked to increased potency against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study:
A study demonstrated that benzofuran derivatives exhibited significant inhibition zones against multiple bacterial strains, with some compounds showing inhibition zones greater than 20 mm compared to standard drugs like ciprofloxacin .
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
5-Bromo-7-Iodo Derivative | 23 | S. aureus |
Another Benzofuran Derivative | 20 | E. coli |
Anticancer Properties
Research has indicated that benzofuran compounds possess anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, suggesting potential as a lead compound in cancer therapy.
Case Study:
A series of benzofuran-substituted chalcones were synthesized and tested against human breast (MCF-7) and prostate (PC-3) cancer cell lines, showing improved anticancer activity compared to their unsubstituted counterparts .
Compound Type | Cancer Cell Line | IC50 (µM) |
---|---|---|
Benzofuran Chalcone | MCF-7 | 10 |
Unsubstituted Benzofuran | MCF-7 | 25 |
Neuropharmacology
This compound has been studied for its effects on the central nervous system, particularly as a cannabinoid receptor agonist. It has shown potential in reversing neuropathic pain without affecting motor functions.
Case Study:
In animal models of neuropathic pain induced by spinal nerve ligation and paclitaxel treatment, this compound was effective in alleviating pain symptoms while maintaining normal locomotor behavior .
Structure-Activity Relationship (SAR) Studies
The SAR studies of benzofuran derivatives have been crucial in understanding how structural modifications influence biological activity. The presence of halogen substituents like bromine and iodine at specific positions on the benzofuran ring has been shown to enhance antimicrobial and anticancer activities.
Key Findings:
- Substituents at the 5 and 7 positions significantly impact the biological activity of the compound.
- Electron-withdrawing groups generally increase potency against microbial strains .
Agrochemical Applications
Benzofuran derivatives are also explored for their potential as agrochemicals due to their biological activity against plant pathogens. The unique structural features of these compounds may provide new avenues for developing effective pesticides.
Case Study:
Research into the antifungal properties of benzofuran derivatives has indicated their potential use in agricultural applications to combat fungal diseases in crops .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the iodine atom at the 7-position.
7-Iodo-2,3-dihydrobenzofuran: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-7-chloro-2,3-dihydrobenzofuran: Contains a chlorine atom instead of iodine at the 7-position.
Uniqueness
The presence of both bromine and iodine atoms in 5-bromo-7-iodo-2,3-dihydro-1-benzofuran makes it unique compared to other similar compounds. This dual halogenation can enhance its reactivity and potential for various chemical reactions, making it a valuable compound for research and industrial applications .
Biologische Aktivität
5-Bromo-7-iodo-2,3-dihydro-1-benzofuran is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
This compound interacts with various enzymes and proteins, particularly cytochrome P450 enzymes, which are vital for drug metabolism. The binding of this compound to the active sites of these enzymes can inhibit or modify their activity, leading to alterations in metabolic pathways and overall cellular environments.
Property | Details |
---|---|
Molecular Weight | 284.01 g/mol |
Solubility | Soluble in organic solvents; limited aqueous solubility |
Chemical Structure | Contains bromine and iodine substituents on the benzofuran ring |
2. Cellular Effects
The compound significantly influences cell function by modulating cell signaling pathways, gene expression, and metabolism. Studies indicate that it can alter the expression of genes related to oxidative stress response and apoptosis, affecting cell survival and proliferation.
Case Study: Gene Expression Modulation
In a study examining the effects of this compound on human cancer cell lines, it was found to upregulate genes associated with apoptosis while downregulating those linked to cell cycle progression. This suggests potential applications in cancer therapy.
The molecular mechanism through which this compound exerts its effects involves several processes:
- Binding Interactions: The compound binds to specific receptors on cell surfaces, triggering intracellular signaling cascades.
- Enzyme Inhibition: It may inhibit key metabolic enzymes, impacting the flux of metabolites through various pathways.
- Gene Interaction: Direct interactions with DNA or transcription factors can influence gene expression patterns .
4. Metabolic Pathways
This compound is involved in multiple metabolic pathways:
- It interacts with cytochrome P450 enzymes leading to the formation of various metabolites.
- These metabolites may exhibit distinct biological activities that contribute to the compound's overall pharmacological profile.
5. Transport and Distribution
The transport mechanisms for this compound include:
- Specific transport proteins that facilitate its movement across cell membranes.
- Binding to intracellular proteins that aid in its distribution within cellular compartments such as mitochondria and the nucleus.
6. Subcellular Localization
The localization of this compound within cells is crucial for its biological activity:
- It may localize in the endoplasmic reticulum or lysosomes, influencing protein synthesis and degradation processes.
7. Therapeutic Applications
Given its biological activity, this compound shows promise in various therapeutic domains:
Potential Applications:
- Cancer Treatment: Its ability to modulate apoptotic pathways suggests potential use as an anticancer agent.
- Antimicrobial Activity: Preliminary studies indicate it may possess antimicrobial properties against certain pathogens .
8. Conclusion
This compound represents a versatile compound with significant biological activity. Its interactions with key enzymatic systems and cellular processes highlight its potential for development into therapeutic agents across various medical fields.
Eigenschaften
IUPAC Name |
5-bromo-7-iodo-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFIACZVNSQDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.